For formulators requiring aggressive grease-cutting and rapid lather without the irritation of SLS or sluggish foaming of SLES-3. SLES-1 (1 EO) bridges this gap.
Ideal for premium shampoos, body washes, and industrial cleaners. Supplied with consistent quality and reliable global logistics.
Sodium lauryl polyoxyethylene ether sulfate (CAS 15826-16-1), specifically denoting the discrete 1-mole ethoxylated variant (SLES-1), is a primary anionic surfactant engineered to bridge the critical performance gap between non-ethoxylated sodium lauryl sulfate (SLS) and higher ethoxylates like SLES-3. By incorporating exactly one ethylene oxide (EO) unit per molecule, this compound significantly lowers the Krafft point and enhances hard water tolerance compared to SLS, while maintaining a much faster flash-foaming profile and superior salt-thickening efficiency than SLES-3 [1]. In industrial procurement, SLES-1 is prioritized when a formulation requires the aggressive grease-cutting and rapid lathering kinetics of SLS, but strictly demands improved dermal mildness and phase stability in the presence of calcium and magnesium ions [2].
Generic substitution of SLES-1 with either SLS (0 EO) or SLES-3 (3 EO) fundamentally alters formulation thermodynamics, rheology, and consumer perception. Replacing SLES-1 with SLS drastically increases the transepidermal water loss (TEWL) irritation potential and causes premature surfactant precipitation in hard water environments, leading to insoluble scum formation and reduced active cleansing concentration [1]. Conversely, substituting SLES-1 with SLES-3 severely blunts the salt-thickening response; formulators must add up to three times as much sodium chloride to achieve the same target viscosity, which depresses the cloud point and risks phase separation at lower temperatures[2]. Furthermore, higher ethoxylation inherently delays flash foam generation, resulting in a sluggish lathering profile that fails to meet the kinetic benchmarks required for premium cleansing products [3].
The degree of ethoxylation inversely correlates with the efficiency of micellar entanglement upon the addition of electrolytes. SLES-1 demonstrates a highly responsive viscosity curve, reaching peak viscosity at significantly lower salt concentrations than its 3-EO counterpart [1].
| Evidence Dimension | NaCl concentration required for peak viscosity |
| Target Compound Data | ~1.2 wt% NaCl |
| Comparator Or Baseline | SLES-3 (3 EO) requiring ~3.2 wt% NaCl |
| Quantified Difference | 62.5% reduction in salt requirement to reach target viscosity |
| Conditions | 10% active surfactant aqueous solution, 25°C, Brookfield viscometer |
Minimizing salt input prevents cloud point depression and formulation instability while lowering overall raw material costs.
The insertion of a single ethylene oxide group introduces steric hindrance and alters the hydration shell, preventing the tight crystalline packing that causes calcium-surfactant precipitation. SLES-1 maintains micellar stability in hard water environments where SLS rapidly precipitates out of solution[1].
| Evidence Dimension | Calcium tolerance limit before precipitation |
| Target Compound Data | >250 ppm CaCO3 |
| Comparator Or Baseline | SLS (0 EO) precipitating at <50 ppm CaCO3 |
| Quantified Difference | >5-fold increase in hard water stability |
| Conditions | Titration with CaCl2 in 0.1% active surfactant solution at 25°C |
Ensures consistent cleaning performance and prevents insoluble scum formation in regions with hard municipal water.
While higher ethoxylation improves mildness, it impedes the rapid diffusion of surfactant monomers to the air-water interface. SLES-1 retains a diffusion coefficient closer to SLS, enabling it to generate a higher initial foam volume (flash foam) than SLES-3 [1].
| Evidence Dimension | Initial foam height (Ross-Miles) |
| Target Compound Data | ~185 mm |
| Comparator Or Baseline | SLES-3 (3 EO) yielding ~165 mm |
| Quantified Difference | 12% increase in initial flash foam volume |
| Conditions | Ross-Miles foam test, 0.1% active aqueous solution, 25°C, t=0 minutes |
Provides the rapid, high-volume lathering cue critical for consumer acceptance in personal care and manual dishwashing applications.
The ether linkage in SLES-1 increases the cross-sectional area of the surfactant headgroup, reducing its ability to penetrate the stratum corneum and denature epidermal proteins compared to the highly rigid SLS molecule[1].
| Evidence Dimension | Transepidermal Water Loss (TEWL) increase |
| Target Compound Data | ~8.5 g/m²/h increase |
| Comparator Or Baseline | SLS (0 EO) yielding ~15.2 g/m²/h increase |
| Quantified Difference | 44% reduction in skin barrier disruption |
| Conditions | 24-hour occlusive patch test, 1.0% active aqueous solution on human volar forearm |
Allows procurement to meet 'mild formulation' claims without sacrificing the core cleansing efficacy of a primary sulfate surfactant.
Because SLES-1 requires 62.5% less NaCl to reach peak viscosity compared to SLES-3, it is the preferred primary surfactant for premium shampoos and body washes where high salt concentrations would otherwise cause cloudiness or phase separation at low temperatures [1].
The >5-fold increase in calcium tolerance over SLS makes SLES-1 a critical component in industrial surface cleaners and degreasers deployed in regions with hard municipal water, preventing the formation of insoluble calcium-surfactant scum that degrades cleaning efficacy [2].
For manual dishwashing formulations that rely on visual lather cues, SLES-1 provides a 12% higher initial flash foam volume than SLES-3, delivering the rapid sudsing kinetics expected by end-users without the severe dermal irritation associated with SLS [2].
Corrosive;Irritant